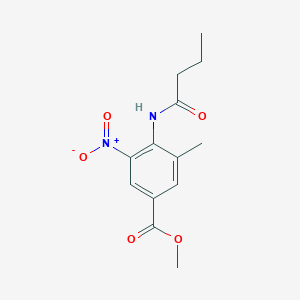

Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-(butanoylamino)-3-methyl-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O5/c1-4-5-11(16)14-12-8(2)6-9(13(17)20-3)7-10(12)15(18)19/h6-7H,4-5H2,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGCBUUTXGYCQAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C(C=C(C=C1C)C(=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00430843 | |

| Record name | Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00430843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152628-01-8 | |

| Record name | 4-Butyrylamino-3-methyl-5-nitrobenzoic acid methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152628-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00430843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 3-methyl-5-nitro-4-[(1-oxobutyl)amino]-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.282 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 4-(butanoylamino)-3-methyl-5-nitrobenzoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8JE88MQU7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate (CAS 152628-01-8)

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate is a specialized organic compound primarily utilized as a key intermediate in pharmaceutical synthesis. Its chemical structure, featuring a substituted nitrobenzoate core, makes it a valuable building block for constructing more complex, biologically active molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its principal applications in drug development, and essential safety information. The content herein is synthesized from patent literature, chemical databases, and supplier technical data to offer a technically sound and practical resource for laboratory and industrial applications.

Chemical Identity and Physicochemical Properties

This compound is systematically named methyl 4-(butanoylamino)-3-methyl-5-nitrobenzoate.[1] It is also known by synonyms such as 4-butyramido-3-methyl-5-nitro methyl benzoate and 3-Methyl-4-butyrylamido-5-nitro benzoic acid methyl ester. This compound typically presents as a white to off-white or cream-colored crystalline solid or powder.[2] It demonstrates solubility in organic solvents like chloroform and methanol, which is advantageous for its use in various chemical reactions.[3]

Key physicochemical data are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 152628-01-8 | [2][4][5] |

| Molecular Formula | C13H16N2O5 | [2][5][6] |

| Molecular Weight | 280.28 g/mol | [2][5][6] |

| Appearance | White to off-white powder/crystalline solid | [2] |

| Purity | ≥98% (typical) | [2] |

| Boiling Point (Predicted) | 468.1 ± 45.0 °C | [2][3] |

| Density (Predicted) | 1.265 g/cm³ | [3][5] |

| Flash Point (Predicted) | 236.87 °C | [5] |

| Storage Temperature | 2-8°C, sealed in dry conditions | [3][5] |

| Canonical SMILES | CCCC(=O)NC1=C(C=C(C=C1C)C(=O)OC)[O-] | [5][7] |

Core Application in Pharmaceutical Synthesis

The primary and most significant application of this compound is its role as a crucial intermediate in the synthesis of Telmisartan.[4][8] Telmisartan is a widely prescribed antihypertensive drug, classified as an angiotensin II receptor blocker (ARB), used to manage high blood pressure.[8]

The specific molecular architecture of this intermediate is critical for the efficient construction of Telmisartan's complex benzimidazole ring system.[8] Its functional groups—the nitro group, the butyrylamino side chain, and the methyl ester—are all strategically positioned to facilitate subsequent reaction steps. The high purity of this intermediate, often required to be 99% or higher, is essential for ensuring the quality, safety, and regulatory compliance of the final Active Pharmaceutical Ingredient (API).[8]

Beyond Telmisartan, its structure suggests potential utility as a building block in medicinal chemistry for creating libraries of novel compounds for screening in anti-inflammatory and anti-cancer research programs.

Synthesis Protocol and Mechanism

The synthesis of this compound is a multi-step process that involves the acylation of an aminobenzoate precursor followed by a regioselective nitration.[9] The following protocol is a representative method derived from published literature.

Representative Synthesis Workflow

The overall synthetic pathway can be visualized as a two-step process starting from methyl 4-amino-3-methylbenzoate.

Caption: A two-step synthesis workflow for the target compound.

Detailed Step-by-Step Methodology

Objective: To synthesize this compound with high yield and purity.[9]

Step 1: Acylation of Methyl 4-amino-3-methylbenzoate

-

Reactant Preparation: In a suitable reaction vessel, dissolve methyl 4-amino-3-methylbenzoate (1 equivalent) in an appropriate organic solvent, such as chloroform.[9]

-

Acylating Agent Addition: Slowly add butyryl chloride (1 equivalent) to the solution. The reaction is typically carried out at an elevated temperature (e.g., reflux) to drive the reaction to completion.

-

Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.

-

Intermediate Formation: The product of this step is the intermediate, methyl 4-(butyrylamino)-3-methylbenzoate. This solution is typically used directly in the next step without isolation.[9]

Step 2: Nitration

-

Nitrating Mixture Preparation: In a separate vessel, prepare the nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid while maintaining a low temperature (e.g., in an ice bath).[10][11] The reaction between nitric and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is the active agent for nitration.[10]

-

Controlled Addition: Cool the reaction vessel containing the intermediate from Step 1 to a temperature between -10°C and -5°C.[9] Slowly add the chloroform solution of methyl 4-(butyrylamino)-3-methylbenzoate dropwise into the cold nitrating mixture.

-

Causality: Maintaining a low temperature is critical to control the exothermic reaction and to prevent unwanted side reactions or over-nitration, ensuring the regioselective addition of the nitro group at the 5-position.

-

-

Reaction Quenching: After the addition is complete, allow the reaction to proceed for a short period before quenching. This is done by carefully pouring the reaction mixture over crushed ice or into ice-water.[11][12] This step precipitates the solid product.

-

Isolation and Purification: Isolate the crude product by vacuum filtration, washing it thoroughly with cold water to remove residual acids.[12] The product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol, or by column chromatography to achieve high purity (typically >98%).[12] An overall yield of 88% has been reported for this improved synthetic procedure.[9]

Mechanism of Nitration

The core of the synthesis is the electrophilic aromatic substitution reaction in Step 2.

Caption: Mechanism of electrophilic aromatic nitration.

-

Formation of the Nitronium Ion: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the powerful electrophile, the nitronium ion (NO₂⁺).[10]

-

Electrophilic Attack: The electron-rich benzene ring of the substrate attacks the nitronium ion. The existing substituents on the ring (the activating amino-butyryl group and the weakly activating methyl group) direct the incoming nitro group primarily to the position ortho to the methyl group and meta to the ester, which is the C5 position. This attack temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex.

-

Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product.[10]

Safety, Handling, and Storage

As with any specialized chemical, proper handling of this compound is essential.

-

Handling: Use in a well-ventilated area, preferably within a fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: The compound should be stored in a tightly sealed container in a dry, cool place.[3][13] Recommended storage temperatures are between 2-8°C.[3][5]

-

Hazards: While specific toxicology data is limited, nitroaromatic compounds should generally be handled as potentially hazardous. The synthesis involves the use of corrosive and strong oxidizing agents (fuming nitric acid and concentrated sulfuric acid), which require extreme caution.

Conclusion

This compound (CAS 152628-01-8) is a high-value chemical intermediate whose primary importance lies in its role in the industrial synthesis of the antihypertensive drug Telmisartan.[4][8] Its synthesis, involving a straightforward acylation followed by a controlled nitration, is well-documented. Understanding the physicochemical properties and synthetic route of this compound is crucial for chemists and researchers involved in pharmaceutical development and organic synthesis. Its utility as a building block underscores the importance of such intermediates in the creation of complex therapeutic agents.

References

-

This compound | Premium Quality Chemical Manufacturer. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]

-

The Chemical Synthesis of this compound: Processes and Applications. (2025, October 18). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Improved method for synthesis of 4-butyrylamino-3-methyl-5-nitrobenzoate. (2025, August 7). ResearchGate. Retrieved from [Link]

-

This compound. (n.d.). LookChem. Retrieved from [Link]

-

What is the synthesis of methyl 3-nitrobenzoate? (2016, July 4). Quora. Retrieved from [Link]

-

Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (n.d.). Anasazi Instruments. Retrieved from [Link]

-

Multistep Synthesis Nitration. (n.d.). Truman ChemLab. Retrieved from [Link]

-

CAS No.152628-01-8,Methyl 4-(butyrylamino). (n.d.). LookChem. Retrieved from [Link]

- New process for synthetising m-nitrobenzoic. (n.d.). Google Patents.

-

An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. (n.d.). Web.mnstate.edu. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. haihangchem.com [haihangchem.com]

- 3. 152628-01-8 | CAS DataBase [m.chemicalbook.com]

- 4. This compound | 152628-01-8 [chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. aiinmr.com [aiinmr.com]

- 11. chemlab.truman.edu [chemlab.truman.edu]

- 12. westfield.ma.edu [westfield.ma.edu]

- 13. 152628-01-8|this compound|BLD Pharm [bldpharm.com]

The Strategic Role of Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate in Telmisartan Synthesis: A Technical Guide for Pharmaceutical Scientists

Abstract

This technical guide provides an in-depth analysis of the pivotal role of the intermediate, Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate, in the industrial synthesis of Telmisartan, a widely prescribed angiotensin II receptor blocker. We will dissect the synthetic pathway leading to and from this key intermediate, elucidating the mechanistic underpinnings of each transformation. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the experimental choices, process controls, and potential pitfalls associated with this synthetic route. Our discussion is grounded in authoritative references, detailed experimental protocols, and a thorough examination of process-related impurities, ensuring a self-validating framework for robust and efficient Telmisartan production.

Introduction: The Significance of a Well-Designed Intermediate

Telmisartan is a cornerstone in the management of hypertension, exerting its therapeutic effect by selectively blocking the angiotensin II type 1 (AT1) receptor. The intricate molecular architecture of Telmisartan, featuring a substituted bis-benzimidazole core, necessitates a multi-step synthetic strategy. The commercial viability of such a synthesis hinges on the efficiency and robustness of each step. A critical juncture in many established synthetic routes is the formation and subsequent transformation of this compound. This intermediate is strategically designed to introduce the necessary functionalities in a controlled manner, paving the way for the construction of the first benzimidazole ring of Telmisartan. Its synthesis and purification are paramount to ensuring high yield and purity of the final Active Pharmaceutical Ingredient (API).[1]

Synthesis of this compound: A Two-Act Play

The preparation of this compound is a classic two-step sequence involving acylation followed by a regioselective nitration.[2]

Act I: Acylation of Methyl 4-amino-3-methylbenzoate

The synthesis commences with the readily available starting material, Methyl 4-amino-3-methylbenzoate. This is acylated using butyryl chloride to introduce the n-butyrylamino side chain, which will ultimately form the n-propyl group on the first benzimidazole ring of Telmisartan.

Causality of Experimental Choices:

-

Solvent: Chlorobenzene is often employed as the solvent for this reaction. Its high boiling point (132 °C) allows the reaction to be conducted at elevated temperatures (around 100 °C), ensuring a reasonable reaction rate.[3] Furthermore, its relatively non-polar nature is suitable for the reactants and facilitates product isolation.

-

Reagent: Butyryl chloride is the acylating agent of choice due to its high reactivity. The reaction is typically carried out without an additional base, as the starting amine is sufficiently nucleophilic to react directly with the acid chloride. The hydrogen chloride gas generated as a byproduct can be vented or neutralized.

Act II: Regioselective Nitration

The subsequent step is the critical nitration of the acylated intermediate. This electrophilic aromatic substitution introduces a nitro group at the 5-position of the benzene ring. The directing effects of the existing substituents are key to the success of this transformation. The butyrylamino group is a moderately activating ortho-, para-director, while the methyl group is a weakly activating ortho-, para-director. The ester group is a deactivating meta-director. The concerted effect of these groups directs the incoming electrophile, the nitronium ion (NO₂⁺), to the position ortho to the butyrylamino group and meta to the ester group.

Causality of Experimental Choices:

-

Nitrating Agent: A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the standard nitrating agent. Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water to generate the highly electrophilic nitronium ion.[4][5][6] This is essential to overcome the deactivating effect of the ester group and achieve nitration under controlled conditions.

-

Temperature Control: This reaction is highly exothermic and requires strict temperature control, typically between -10 °C and 5 °C.[4] Failure to maintain a low temperature can lead to the formation of dinitro byproducts and other impurities.[2]

Diagram 1: Synthesis of the Key Intermediate

Caption: Synthetic pathway to the key intermediate.

The Core Transformation: From Nitro-intermediate to Benzimidazole

The strategic importance of this compound lies in its efficient conversion to the first benzimidazole core of Telmisartan. This transformation is a two-step, one-pot process involving the reduction of the nitro group followed by an acid-catalyzed cyclization.

Step 1: Reduction of the Nitro Group

The nitro group is selectively reduced to a primary amine, yielding Methyl 3-amino-4-(butyrylamino)-5-methylbenzoate. Catalytic hydrogenation is the most common and efficient method for this transformation.

Causality of Experimental Choices:

-

Catalyst: Palladium on carbon (Pd/C) is the catalyst of choice due to its high activity, selectivity, and ease of removal by filtration.[7] Typically, a 5% or 10% Pd/C loading is used.

-

Hydrogen Source: The reduction can be carried out using hydrogen gas under pressure (typically 3-5 bar). Alternatively, catalytic transfer hydrogenation using a hydrogen donor like formic acid or ammonium formate can be employed, which may be more convenient for laboratory-scale synthesis.

-

Solvent: Methanol is a common solvent for this reduction as it readily dissolves the starting material and is compatible with the catalytic hydrogenation conditions.

Step 2: Acid-Catalyzed Cyclization

The resulting ortho-diamino derivative is then cyclized to form the benzimidazole ring. This is typically achieved by heating the reaction mixture in the presence of an acid catalyst. The butyrylamino side chain provides the necessary carbon atom for the formation of the imidazole ring, which upon cyclization and dehydration forms the n-propyl substituted benzimidazole.

Causality of Experimental Choices:

-

Catalyst: Glacial acetic acid is a widely used catalyst and solvent for this cyclization.[7] It protonates the carbonyl oxygen of the amide, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the adjacent amino group. Other acids, such as polyphosphoric acid (PPA), can also be used, but acetic acid is often preferred for its milder conditions and easier work-up.[5]

Diagram 2: Formation of the Benzimidazole Core

Caption: Conversion of the nitro-intermediate to the benzimidazole.

Experimental Protocols and Data

Synthesis of this compound

A detailed protocol for a similar nitration is provided in the literature, which can be adapted for this synthesis.[3]

-

Acylation: In a round-bottom flask, dissolve Methyl 4-amino-3-methylbenzoate (1 equivalent) in chlorobenzene. Add butyryl chloride (1 equivalent) dropwise at room temperature. Heat the mixture to 100 °C and stir for 2-4 hours until the reaction is complete (monitored by TLC). Cool the reaction mixture and isolate the product, Methyl 4-(butyrylamino)-3-methylbenzoate.

-

Nitration: In a separate flask, prepare a mixture of fuming nitric acid and sulfuric acid (60%) and cool it to -10 °C. Dissolve the product from the acylation step in a suitable solvent and add it dropwise to the cold nitrating mixture, ensuring the temperature does not exceed 5 °C. After the addition is complete, stir the reaction mixture at low temperature for 30-60 minutes. Pour the reaction mixture onto crushed ice and filter the resulting precipitate. Recrystallize the crude product from a suitable solvent like methylene chloride or an ethanol/water mixture to obtain pure this compound.

| Parameter | Condition | Yield | Reference |

| Nitration Temperature | -10 °C to 5 °C | 77-88% | [3][4] |

| Nitrating Agent | Fuming HNO₃ / H₂SO₄ | High | [3] |

One-Pot Reduction and Cyclization to Methyl 2-propyl-4-methyl-1H-benzimidazole-6-carboxylate

-

Reduction: To a solution of this compound in methanol, add 5% Palladium on Carbon (Pd/C) catalyst. Pressurize the reaction vessel with hydrogen gas (3-5 bar) and stir vigorously at room temperature for 4-6 hours.

-

Cyclization: After the reduction is complete (monitored by TLC or HPLC), filter the reaction mixture to remove the Pd/C catalyst. Concentrate the filtrate to a thick syrup. Add glacial acetic acid and heat the mixture to reflux (around 110-120 °C) for 1.5-2 hours. Cool the reaction mixture and isolate the product.

| Step | Catalyst/Reagent | Yield | Reference |

| Reduction | H₂ / Pd-C | Quantitative | [7] |

| Cyclization | Glacial Acetic Acid | ~90% | [7] |

Impurity Profiling and Process Control

A self-validating synthetic process requires a thorough understanding and control of potential impurities.

-

Dinitro Derivatives: Over-nitration during the synthesis of the key intermediate can lead to the formation of dinitro- and other regioisomeric nitro-impurities. Strict temperature control and careful addition of the nitrating agent are crucial to minimize these byproducts.[2]

-

Incomplete Reduction: If the reduction of the nitro group is incomplete, the unreacted nitro-intermediate will be carried forward. This can lead to the formation of undesired side products in the subsequent cyclization step.

-

Regioisomers from Cyclization: While the cyclization is generally high-yielding, the possibility of forming regioisomers, although minimal in this specific case due to the nature of the precursors, should always be considered and monitored by appropriate analytical techniques.

High-Performance Liquid Chromatography (HPLC) is the primary analytical tool for monitoring the progress of these reactions and for quantifying the purity of the intermediates and the final API.

Conclusion

This compound is a strategically designed and indispensable intermediate in the synthesis of Telmisartan. Its preparation through a well-controlled acylation and regioselective nitration, followed by an efficient one-pot reduction and cyclization, exemplifies a robust and industrially viable synthetic strategy. A deep understanding of the underlying reaction mechanisms, meticulous control of reaction parameters, and diligent monitoring of impurity formation are paramount to the successful and cost-effective production of high-quality Telmisartan. This guide provides a foundational framework for researchers and professionals to approach this synthesis with scientific rigor and practical insight.

References

- Improved method for synthesis of 4-butyrylamino-3-methyl-5-nitrobenzo

-

An improved synthesis of telmisartan via the copper-catalyzed cyclization of o-haloarylamidines. (2020). RSC Advances. [Link]

-

Methyl 4-(butyrylamino)-5-methyl-2-nitrobenzoate. (2008). Acta Crystallographica Section E: Structure Reports Online. [Link]

-

Synthesis of telmisartan impurity B. (2013). Journal of Chemical Research. [Link]

- An Efficient and Impurity-Free Process for Telmisartan: An Antihypertensive Drug. (2010). Organic Process Research & Development.

-

Efficient and improved synthesis of Telmisartan. (2010). Beilstein Journal of Organic Chemistry. [Link]

- Novel impurity of telmisartan and synthesis method thereof. (2018). CN108084041A.

- An improved process for the preparation of telmisartan. (2012). WO2012028925A2.

- Experiment 43, Nitration of Methyl Benzo

- Methyl m-Nitrobenzo

- Nitration of Methyl Benzoate. (n.d.). University of Colorado Boulder.

-

Efficient and improved synthesis of Telmisartan. (2010). Beilstein Journal of Organic Chemistry. [Link]

- A Current Study on Benzimidazole Derivatives. (2013). Asian Journal of Research in Chemistry.

Sources

- 1. This compound | 152628-01-8 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. Methyl 4-(butyrylamino)-5-methyl-2-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An improved synthesis of telmisartan via the copper-catalyzed cyclization of o -haloarylamidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00886A [pubs.rsc.org]

- 6. Synthesis of telmisartan impurity B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficient and improved synthesis of Telmisartan - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate: A Key Intermediate in Telmisartan Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate, a critical chemical intermediate. The focus is on its chemical identity, properties, and its pivotal role in the synthesis of the angiotensin II receptor blocker, Telmisartan. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, process development, and pharmaceutical manufacturing.

Chemical Identity and Synonyms

This compound is a complex organic molecule with a systematic IUPAC name of methyl 4-(butanoylamino)-3-methyl-5-nitrobenzoate[1][2]. Due to its specific role as a precursor and its complex name, it is known by a variety of synonyms in commercial and research contexts. Understanding these alternative names is crucial for conducting thorough literature and supplier searches.

Common Synonyms:

-

4-Butyrylamino-3-methyl-5-nitrobenzoic acid methyl ester[1][2]

-

Methyl 4-butanamido-3-methyl-5-nitrobenzoate[3]

-

3-Methyl-5-nitro-4-[(1-oxobutyl)amino]-benzoic acid methyl ester[4][5]

-

3-Methyl-4-butyrylamido-5-nitro benzoic acid methyl ester[4][6]

-

Telmisartan Impurity 5[1]

-

Telmisartan Impurity 34[1]

-

Telmisartan Intermediate[3]

The compound is cataloged under the CAS (Chemical Abstracts Service) number 152628-01-8 [3][5][7].

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and use in synthetic protocols.

| Property | Value | Source(s) |

| Molecular Formula | C13H16N2O5 | [3][7] |

| Molecular Weight | 280.28 g/mol | [3][7] |

| Appearance | Off-white to cream-colored or white crystalline powder | [6][7] |

| Solubility | Soluble in organic solvents such as Chloroform and Methanol (slightly) | [3][6] |

| Boiling Point | 468.052 °C at 760 mmHg | [7] |

| Density | 1.265 g/cm³ | [7] |

| Storage Temperature | 2-8°C | [3][7] |

Role in Pharmaceutical Synthesis: The Gateway to Telmisartan

The primary significance of this compound lies in its role as a key intermediate in the manufacturing of Telmisartan[5]. Telmisartan is a potent and widely prescribed angiotensin II receptor blocker (ARB) used in the management of hypertension.

The molecular architecture of this compound is specifically designed to facilitate the construction of the complex benzimidazole core of Telmisartan. The nitro group, introduced in this synthetic step, is subsequently reduced to an amine, which then undergoes cyclization to form the first benzimidazole ring.

The Telmisartan Synthesis Pathway

The synthesis of Telmisartan from this intermediate involves a multi-step process that highlights the strategic importance of this molecule. The general workflow is outlined below.

Caption: Synthetic workflow from a precursor to Telmisartan, highlighting the central role of this compound.

Experimental Protocol: Synthesis of this compound

The following protocol is based on established methods for the nitration of aniline derivatives, providing a robust procedure for the synthesis of the target compound. This protocol is intended for qualified laboratory personnel with experience in handling strong acids and performing organic synthesis.

Materials:

-

Methyl 4-butyrylamino-3-methylbenzoate

-

Sulfuric acid (96%)

-

Nitric acid (99%)

-

Ice

-

Water

-

Enamel or glass-lined reactor with stirring and temperature control

Procedure:

-

Preparation of the Reaction Mixture: In a suitable reactor, charge 70.5 g of 96% sulfuric acid.

-

Substrate Addition: While maintaining the temperature at a maximum of 20°C, carefully add 23.5 g of Methyl 4-butyrylamino-3-methylbenzoate to the sulfuric acid with stirring.

-

Nitrating Agent Preparation: In a separate vessel, prepare a mixed acid solution by combining approximately 65% sulfuric acid and 35% nitric acid.

-

Nitration Reaction: Cool the reactor containing the substrate to a temperature range of -10 to 0°C. Slowly add 36.2 g of the mixed acid over a period of approximately 60 minutes, ensuring the temperature is maintained within this range.

-

Reaction Completion: After the addition is complete, continue to stir the mixture for an additional 60 minutes at the same temperature.

-

Quenching and Precipitation: Prepare a mixture of 250 g of ice and 250 ml of water. Pour the reaction mixture onto the ice-water slurry to quench the reaction and precipitate the product.

-

Isolation and Purification: Filter the precipitated solid, wash it thoroughly with water, and dry it to obtain this compound.

Expected Yield: Approximately 24.9 g (89% of theoretical yield). The product may contain small amounts of isomeric impurities.

Synthesis Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Conclusion

This compound is a compound of significant interest not for its direct biological activity, but for its indispensable role as a building block in the synthesis of the antihypertensive drug Telmisartan. Its synthesis, primarily through the nitration of its precursor, is a well-established process. This guide provides drug development professionals with the core technical information required to understand, handle, and utilize this key intermediate in their research and manufacturing endeavors.

References

-

LookChem. This compound. [Link]

-

PubChem. 4-Butyrylamino-3-methyl-5-nitrobenzoic acid methyl ester. [Link]

-

Pharmaffiliates. CAS No : 152628-01-8 | Product Name : this compound. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. This compound | Premium Quality Chemical Manufacturer. [Link]

-

ChemBK. 4-BUTANAMIDO-3-methyl-5-NITROBENZOIC ACID. [Link]

-

GlobalChemMall. This compound. [Link]

-

IndiaMART. Methyl 4-Butyrylamino-3-Methyl-5-Nitrobenzoate. [Link]

-

ChemBK. 3-Methyl-4-butyrylamido-5-nitro benzoic acid methyl ester. [Link]

-

LookChem. CAS No.152628-01-8,Methyl 4-(butyrylamino). [Link]

-

ChemBK. 4-butanamide-3-methyl-5-nitrobenzene carboxylate acid. [Link]

-

Chongqing Chemdad Co. This compound. [Link]

Sources

A Technical Guide to the Solubility Profile of Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate

Abstract

Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate (CAS No. 152628-01-8) is a key chemical intermediate, notably in the synthesis of the antihypertensive drug Telmisartan[1][2]. The physicochemical properties of such intermediates, particularly solubility, are critical determinants of reaction kinetics, purification efficiency, and overall process yield. This guide provides a comprehensive technical overview of the theoretical principles and practical methodologies for determining the solubility of this compound. We delve into the molecular characteristics influencing its solubility, present a detailed, field-proven protocol for its experimental determination based on OECD guidelines, and discuss the critical factors that modulate its behavior in various solvent systems. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding and practical framework for solubility characterization.

Introduction: The Critical Role of Solubility

In pharmaceutical development and chemical synthesis, understanding the solubility of a compound is not merely an academic exercise; it is a cornerstone of process optimization and product formulation. For an intermediate like this compound, solubility data dictates the choice of reaction solvents, influences crystallization and purification strategies, and ultimately impacts the economic viability and scalability of the synthesis process[1][3]. Inadequate solubility can lead to poor yields, complex purification procedures, and challenges in achieving the high purity required for active pharmaceutical ingredient (API) synthesis[1].

This guide will first deconstruct the molecule to predict its solubility behavior based on its functional groups. It will then provide a rigorous, step-by-step experimental protocol for generating precise and reliable solubility data, empowering researchers to make informed, data-driven decisions in their work.

Physicochemical & Structural Analysis

A molecule's solubility is intrinsically linked to its structure and physical properties. A thorough analysis of these parameters provides a predictive framework for its behavior in different solvents.

Key Physicochemical Properties

A summary of the known and predicted properties of this compound is presented below. These values serve as the foundation for our theoretical analysis.

| Property | Value | Source |

| CAS Number | 152628-01-8 | [4] |

| Molecular Formula | C₁₃H₁₆N₂O₅ | [4] |

| Molecular Weight | 280.28 g/mol | [4] |

| Appearance | Off-white to cream-colored powder | [4][5] |

| Predicted LogP | ~2.5 - 3.02 | [4] |

| Hydrogen Bond Donors | 1 (Amide N-H) | [4] |

| Hydrogen Bond Acceptors | 5 (2x Nitro O, 2x Ester O, 1x Amide O) | [4] |

| Predicted pKa | 13.27 ± 0.70 (Amide Proton) | [4] |

Structural Influence on Solubility

The solubility of this compound is a complex interplay between its lipophilic and hydrophilic components. The general consensus from chemical suppliers is that the compound is soluble in organic solvents but offers limited aqueous solubility[6].

-

Lipophilic (Hydrophobic) Regions : The benzene ring, the methyl group (-CH₃), and the butyryl alkyl chain (-C₄H₇) contribute to the molecule's non-polar character. These regions favor dissolution in non-polar organic solvents. The predicted LogP value of ~3.0 suggests a significant preference for a lipophilic environment over an aqueous one.

-

Hydrophilic (Polar) Regions : The molecule possesses several polar functional groups capable of hydrogen bonding: the nitro group (-NO₂), the methyl ester (-COOCH₃), and the amide group (-NHC=O). These groups are the primary drivers for solubility in polar solvents. The five hydrogen bond acceptors and one donor indicate a capacity to interact with protic solvents like water and alcohols[4].

The overall solubility profile suggests that while the compound has polar functionalities, the significant non-polar surface area will likely render it poorly soluble in water. However, its solubility is expected to be substantial in polar aprotic solvents (e.g., DMSO, DMF) and moderately polar organic solvents (e.g., ethanol, acetone, ethyl acetate) where both polar and non-polar interactions can be accommodated[6][7].

Caption: Structural analysis of key functional groups.

Experimental Determination of Aqueous Solubility

To obtain definitive solubility data, an experimental approach is mandatory. The Shake-Flask Method , as detailed in OECD Guideline 105, is the globally recognized gold standard for determining the water solubility of chemical substances[8][9]. It is a robust and reliable technique for compounds with solubilities above 10⁻² g/L[9].

Principle of the Shake-Flask Method

The core principle is to establish a saturated solution where the dissolved solute is in equilibrium with an excess of the undissolved solid substance. The mixture is agitated at a constant temperature for a sufficient duration to ensure equilibrium is reached. Subsequently, the solid and liquid phases are separated, and the concentration of the solute in the aqueous phase is quantified using a suitable analytical method.

Detailed Experimental Protocol

This protocol is a self-validating system. The inclusion of a preliminary test and multi-timepoint sampling ensures that the final measurement represents true equilibrium solubility.

Materials & Equipment:

-

This compound (Purity >98%)

-

Reagent-grade water (e.g., Type I ultrapure)

-

Glass flasks with low-adsorption stoppers (e.g., PTFE-lined caps)

-

Constant temperature shaker bath or incubator

-

Centrifuge capable of phase separation

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

-

Volumetric glassware

Workflow Visualization:

Caption: Workflow for the Shake-Flask Solubility Method.

Step-by-Step Procedure:

-

Preliminary Test (Trustworthiness Pillar):

-

Causality: This step prevents wastage of the compound and establishes the approximate timeframe needed to reach equilibrium.

-

Action: Prepare a flask with ~5 g/L of the compound in water. Agitate at the desired temperature (e.g., 25 °C). Withdraw small aliquots at intervals (e.g., 2, 4, 8, 24 hours), filter, and measure the concentration. The time at which the concentration plateaus indicates the minimum time required for equilibrium.

-

-

Main Experiment Setup:

-

Causality: Using a significant excess of the solid ensures that saturation is achieved and maintained. Running experiments in triplicate provides statistical confidence in the final result.

-

Action: In at least three separate flasks, add an amount of the compound that is at least five times greater than the estimated solubility from the preliminary test. For example, if the estimated solubility is 100 mg/L, add at least 500 mg of the solid to 1 L of water.

-

-

Equilibration:

-

Causality: Continuous agitation at a controlled temperature is critical for reaching a true thermodynamic equilibrium between the solid and dissolved states. The temperature must be controlled to ± 0.5 °C as solubility is temperature-dependent[8].

-

Action: Place the flasks in a shaker bath set to the target temperature (e.g., 25.0 ± 0.5 °C). Agitate at a speed sufficient to keep the solid suspended but not so vigorous as to cause foaming or dispersion issues.

-

-

Equilibrium Confirmation (Self-Validation):

-

Causality: To validate that equilibrium has been reached, concentrations from consecutive time points must agree. A common criterion is that two consecutive samples taken at least 24 hours apart should not differ by more than 5%.

-

Action: Withdraw samples at two or three time points after the minimum time determined in Step 1 (e.g., at 24h, 48h, and optionally 72h).

-

-

Phase Separation & Analysis:

-

Causality: It is imperative to completely remove all undissolved solid particles before analysis, as their presence would artificially inflate the measured concentration. Centrifugation followed by filtration is a robust method to achieve this.

-

Action: a. Allow the flasks to stand at the test temperature for at least 1 hour to let larger particles settle. b. Withdraw a sufficient volume from the clear supernatant. c. Centrifuge the aliquot at high speed. d. Carefully withdraw the supernatant from the centrifuge tube and immediately filter it through a 0.22 µm syringe filter. Discard the first few drops to saturate any potential binding sites on the filter membrane. e. Quantify the concentration of the filtrate using a pre-validated analytical method (e.g., HPLC-UV).

-

Factors Influencing Solubility

The solubility value is not absolute but is dependent on environmental conditions.

-

Temperature: The dissolution of most solids is an endothermic process. Therefore, the solubility of this compound is expected to increase with rising temperature. This relationship should be characterized if the synthesis process involves temperature fluctuations.

-

pH: The compound contains an amide group, which is generally considered neutral. The predicted pKa of ~13 for the amide proton indicates it will not ionize under typical aqueous pH conditions (1-10)[4]. Therefore, its aqueous solubility is expected to be largely independent of pH within this range. However, at extremely high pH, deprotonation could occur, potentially increasing solubility.

-

Solvent Composition: As predicted, solubility will be dramatically higher in organic solvents than in water[6]. For process chemistry, exploring mixed solvent systems (co-solvents) can be a powerful strategy to fine-tune solubility to desired levels[7]. A solubility screen in various organic solvents (e.g., Methanol, Ethanol, Acetone, Toluene, Ethyl Acetate) is highly recommended.

Conclusion

While readily soluble in common organic solvents, this compound is predicted to have low aqueous solubility due to its significant lipophilic character. This guide provides the theoretical foundation and a detailed, authoritative experimental protocol based on the OECD 105 shake-flask method to precisely quantify this critical parameter. The generation of accurate solubility data is an indispensable step in the development of efficient, scalable, and robust synthetic processes for pharmaceutical intermediates.

References

-

LookChem. (n.d.). This compound. Retrieved January 9, 2026, from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound | Premium Quality Chemical Manufacturer. Retrieved January 9, 2026, from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025). The Chemical Synthesis of this compound: Processes and Applications. Retrieved January 9, 2026, from [Link]

-

ChemBK. (2024). 3-Methyl-4-butyrylamido-5-nitro benzoic acid methyl ester. Retrieved January 9, 2026, from [Link]

-

ResearchGate. (2025). Improved method for synthesis of 4-butyrylamino-3-methyl-5-nitrobenzoate. Retrieved January 9, 2026, from [Link]

-

OECD. (2006). OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties. Retrieved January 9, 2026, from [Link]

-

Lamar University. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 9, 2026, from [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube. Retrieved January 9, 2026, from [Link]

-

Pasadena City College. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 9, 2026, from [Link]

-

Solubility of Things. (n.d.). 3-Methyl-2-nitrobenzoic acid. Retrieved January 9, 2026, from [Link]

-

University of Texas at Dallas. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved January 9, 2026, from [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. Retrieved January 9, 2026, from [Link]

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved January 9, 2026, from [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved January 9, 2026, from [Link]

Sources

Technical Guide: Physicochemical Characterization of Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate with a Focus on Melting Point Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Crucial Role of Physicochemical Properties in Pharmaceutical Synthesis

In the intricate world of pharmaceutical development, the journey from a chemical intermediate to a final Active Pharmaceutical Ingredient (API) is governed by stringent quality control and a deep understanding of the materials involved. Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate stands as a pivotal intermediate, notably in the synthesis of Telmisartan, a widely used antihypertensive drug.[1][2] Its purity and structural integrity are paramount, directly influencing the yield, impurity profile, and ultimate safety and efficacy of the final therapeutic agent.

This guide provides an in-depth analysis of this compound, with a primary focus on a fundamental, yet critically important, physical property: the melting point. While a specific melting point for this compound is not widely published in standard literature, this document serves as a comprehensive manual for its determination and interpretation. We will explore the causality behind the experimental choices, establish a self-validating protocol for its measurement, and contextualize the significance of this parameter in a drug development framework.

Compound Profile: this compound

A thorough understanding of the subject compound is the foundation of any analytical endeavor. This intermediate is a specialized organic molecule designed for specific roles in complex synthetic pathways.

1.1. Chemical Identity and Structure The structural features of this molecule—a nitro group, an amide linkage, and a methyl ester on a benzene core—are deliberately designed to facilitate subsequent reactions in the multi-step synthesis of Telmisartan.[1]

| Property | Data | Source(s) |

| Systematic Name | methyl 4-(butanoylamino)-3-methyl-5-nitrobenzoate | [3] |

| CAS Number | 152628-01-8 | [2][3][4][5][6][7][8][9] |

| Molecular Formula | C₁₃H₁₆N₂O₅ | [3][4][5][6][8] |

| Molecular Weight | 280.28 g/mol | [3][4][5][6][8] |

| Appearance | Typically an off-white to cream-colored crystalline solid/powder | [4][6][8] |

| Solubility | Soluble in various organic solvents |

1.2. Role in Pharmaceutical Synthesis This compound is a key building block in the production of Telmisartan.[1][2] The purity of this intermediate, often required to be at or above 99%, is essential for ensuring the quality and regulatory compliance of the final API.[1] The synthesis route to obtain this intermediate generally involves the amidation of methyl 4-amino-3-methylbenzoate with butyryl chloride, followed by a controlled nitration step.[10] The efficiency and success of these steps are directly reflected in the physical properties of the resulting product.

The Significance of Melting Point in a Pharmaceutical Context

The melting point is far more than a simple physical constant; it is a powerful and accessible indicator of a substance's identity and purity.[11][12][13] For a crystalline solid, the transition from a highly ordered solid state to a liquid state occurs at a specific temperature.[13]

2.1. A Primary Indicator of Purity A pure crystalline compound exhibits a sharp, well-defined melting point, typically spanning a narrow range of 0.5–1°C.[14] The presence of even minor impurities disrupts the crystal lattice, leading to two observable effects: a depression of the melting point and a broadening of the melting range.[12][14] Therefore, for a critical intermediate like this compound, a sharp melting range provides a rapid and reliable first assessment of purity, indicating the successful removal of starting materials, solvents, and side-products.

2.2. Identity Confirmation and Quality Control In a regulated manufacturing environment, melting point determination is a fundamental test for verifying the identity of raw materials and intermediates.[12][14] By comparing the experimentally determined melting point of a new batch against an established reference standard, scientists can quickly confirm that the synthesis has yielded the correct compound. This serves as a crucial quality control checkpoint.[12][14]

2.3. Influence on Drug Development The melting point of a compound is intrinsically linked to its solubility and crystal lattice energy. These factors, in turn, can influence bioavailability and other pharmacokinetic properties of the final drug.[15][16] While this intermediate is not the final drug, understanding its thermal properties is essential for process development, ensuring stability during storage, and optimizing downstream reaction conditions.[16]

Authoritative Protocol: Determination of Melting Point

This section details a robust, self-validating protocol for accurately determining the melting point range of a synthesized batch of this compound. The capillary method is described here as it is the most common and reliable technique.

3.1. Pre-analysis: Sample Preparation Integrity The validity of the final measurement is entirely dependent on meticulous sample preparation. This is a non-negotiable first step.[13]

-

Step 1: Ensure Absolute Dryness: The sample must be completely free of residual solvents. If necessary, dry the sample under vacuum. Moisture can act as an impurity, depressing and broadening the melting range.[13]

-

Step 2: Create a Fine Powder: The compound, described as a crystalline solid, must be ground into a fine, homogeneous powder using a mortar and pestle.[13][17] This ensures uniform heat transfer throughout the sample.[13]

-

Step 3: Capillary Loading: Tightly pack the powdered sample into a thin-walled capillary tube to a height of approximately 2-3 mm.[17][18] This is achieved by tapping the sealed end of the capillary on a hard surface. Insufficient packing can lead to errors in observation.

3.2. Experimental Workflow: The Capillary Method The following workflow is designed for a standard digital melting point apparatus.

Caption: Workflow for accurate melting point determination.

3.3. Detailed Procedural Steps

-

Initial Rapid Determination: To save time, first perform a quick determination by heating the sample at a fast rate (e.g., 10-20°C per minute). This will provide an approximate melting point. Note this temperature but do not record it as the official result.

-

Prepare for Accurate Measurement: Allow the apparatus to cool significantly. Use a fresh, newly packed capillary tube for the accurate measurement.

-

Controlled Heating: Set the starting temperature of the apparatus to about 15-20°C below the approximate melting point found in the initial run.

-

Slow Heating Rate: Once the temperature is within 15°C of the expected melting point, reduce the heating rate to a slow and steady 1-2°C per minute.[18] This slow rate is critical to allow the temperature of the sample and the thermometer to equilibrate, ensuring an accurate reading.[18]

-

Observation and Recording: Observe the sample closely through the magnifying lens.

-

Reporting the Result: The melting point is reported as the range from T₁ to T₂.[11]

-

Verification: A trustworthy result is a validated one. Repeat the careful determination with another fresh sample to ensure the results are consistent and reproducible.

Interpreting the Results: A Self-Validating System

The data obtained from the melting point determination provides immediate feedback on the success of the synthesis and purification of this compound.

| Observation | Interpretation | Implication for Drug Development |

| Sharp, narrow range (e.g., 1-2°C) | High purity of the compound. The crystal lattice is uniform. | The intermediate meets a key quality attribute. The subsequent synthetic step can proceed with confidence, minimizing the risk of impurity carry-over. |

| Broad, depressed range (e.g., >3°C and lower than reference) | Presence of impurities (e.g., starting materials, solvents, by-products). | The intermediate fails the purity check. It must be re-purified (e.g., via recrystallization or chromatography) before use to prevent compromising the final API. |

| Matches the reference standard | Confirms the identity of the synthesized compound. | Provides strong evidence that the correct molecular structure has been formed, a critical step in process validation. |

Logical Framework for Synthesis and Quality Control

The determination of the melting point is not an isolated analytical test but an integral part of a larger logical framework for chemical synthesis and quality control.

Caption: Logical flow from synthesis to quality control.

Conclusion

This compound is a compound of significant industrial importance, and its characterization demands scientific rigor. While a definitive melting point may not be readily available in published literature, this guide provides the authoritative framework and detailed methodology for its determination. The melting point serves as an efficient, reliable, and cost-effective tool for assessing purity and confirming identity.[13] For researchers and drug development professionals, mastering this fundamental technique is essential for ensuring the integrity of the synthetic process and the quality of the final pharmaceutical product. By following the protocols outlined herein, scientists can generate trustworthy and reproducible data, making informed decisions that propel the drug development pipeline forward.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound | Premium Quality Chemical Manufacturer.

- Chemistry For Everyone. (2025, January 30). How To Determine Melting Point Of Organic Compounds?.

- University of Calgary. (n.d.). Melting point determination.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 18). The Chemical Synthesis of this compound: Processes and Applications.

- BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.

- (n.d.). Determination of Melting Point.

-

Jain, N., & Yalkowsky, S. H. (2009). An interesting relationship between drug absorption and melting point. Journal of Pharmaceutical Sciences, 98(9), 3155-3166. Retrieved from [Link]

- NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry.

- Mettler-Toledo. (n.d.). DETERMINATION OF MELTING POINTS.

- Jain, A., & Yalkowsky, S. H. (2009). An interesting relationship between drug absorption and melting point. Request PDF.

- Zhang, L. (2008). Improved method for synthesis of 4-butyrylamino-3-methyl-5-nitrobenzoate. ResearchGate.

- Fluke. (2025, December 5). Why Is Melting Point Crucial in Large Labs and Research Facilities?.

- Wang, J., et al. (2016). Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery. PubMed Central.

- LookChem. (n.d.). CAS No.152628-01-8, this compound.

- LookChem. (n.d.). This compound.

- ChemicalBook. (n.d.). This compound synthesis.

- ChemicalBook. (2025, August 20). This compound | 152628-01-8.

- Haihang Industry. (n.d.). This compound CAS 152628-01-8.

- Toronto Research Chemicals. (n.d.). CAS No : 152628-01-8 | Product Name : this compound.

- SincereChemical. (n.d.). This compound cas 152628-01-8.

- Sunway Pharm Ltd. (n.d.). This compound - CAS:152628-01-8.

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | 152628-01-8 [chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound|lookchem [lookchem.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. haihangchem.com [haihangchem.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. sincerechemical.com [sincerechemical.com]

- 9. This compound - CAS:152628-01-8 - Sunway Pharm Ltd [3wpharm.com]

- 10. researchgate.net [researchgate.net]

- 11. pennwest.edu [pennwest.edu]

- 12. nano-lab.com.tr [nano-lab.com.tr]

- 13. uomus.edu.iq [uomus.edu.iq]

- 14. Why Is Melting Point Crucial in Large Labs and Research Facilities? | FLUKE.COM.MM [fluke.com.mm]

- 15. An interesting relationship between drug absorption and melting point - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. byjus.com [byjus.com]

- 18. youtube.com [youtube.com]

An In-depth Technical Guide to the Potential Biological Activity of Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate

Foreword: Unveiling the Therapeutic Potential of a Niche Intermediate

Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate, a compound primarily recognized as a crucial intermediate in the synthesis of the widely-used antihypertensive drug Telmisartan, presents a compelling case for further biological investigation.[1][2][3][4] While its role in cardiovascular drug manufacturing is well-established, the inherent chemical functionalities within its structure—specifically the nitroaromatic and amide moieties—suggest a broader, yet unexplored, pharmacological potential. This guide moves beyond its established application to explore its latent biological activities, drawing upon established knowledge of related chemical structures to propose a strategic framework for its investigation. We will delve into the scientific rationale for suspecting antimicrobial, anti-inflammatory, and cytotoxic properties, and provide detailed, field-proven methodologies for their systematic evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to unlock the full therapeutic value of this and similar chemical entities.

Compound Profile: this compound

This compound is a nitro-substituted benzoate ester.[2] Its synthesis typically involves a multi-step process including the acylation of methyl 4-amino-3-methylbenzoate with butyryl chloride, followed by nitration.[2][5]

| Property | Value |

| CAS Number | 152628-01-8 |

| Molecular Formula | C13H16N2O5 |

| Molecular Weight | 280.28 g/mol |

| Appearance | Typically a crystalline solid |

| Solubility | Soluble in organic solvents |

Postulated Biological Activities and Mechanistic Rationale

The chemical architecture of this compound provides a strong foundation for hypothesizing its potential biological activities. The presence of a nitro group on the benzene ring is particularly significant, as this moiety is a known pharmacophore in a variety of antimicrobial and cytotoxic agents.[6][7][8]

Antimicrobial Activity

Nitroaromatic compounds have a long history as antimicrobial agents.[6][7] Their mechanism of action is often predicated on the reductive bioactivation of the nitro group by microbial nitroreductases.[7][9] This process generates reactive nitrogen species, such as nitroso and superoxide radicals, which can induce significant cellular damage by covalently modifying DNA and other critical biomolecules, ultimately leading to cell death.[6][8]

Research into related nitrobenzoate compounds supports this hypothesis:

-

Substituted nitrobenzoates have demonstrated efficacy against a spectrum of bacteria and fungi.[10]

-

A library of nitrobenzoate esters has shown activity against Mycobacterium tuberculosis, with the 3,5-dinitrobenzoate esters being particularly potent.[6]

-

Derivatives of 3-methyl-4-nitrobenzoate have exhibited significant antifungal activity against Candida guilliermondii.[11][12][13]

Given these precedents, it is plausible that this compound could exhibit inhibitory activity against a range of pathogenic microbes.

Anti-inflammatory Activity

Chronic inflammation is often associated with the overexpression of pro-inflammatory mediators, many of which are regulated by the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[14][15] The inhibition of this pathway is a key strategy in the development of anti-inflammatory drugs. The structural components of the target molecule suggest a potential to modulate inflammatory responses. While direct evidence is lacking for this specific compound, its role as a precursor to Telmisartan, which has known anti-inflammatory properties, provides a rationale for investigation.

Cytotoxic (Anticancer) Activity

The same reductive activation that confers antimicrobial properties to nitroaromatic compounds can also be exploited for anticancer activity. The hypoxic environment characteristic of many solid tumors can facilitate the reduction of the nitro group, leading to the generation of cytotoxic reactive nitrogen species that can damage cancer cells.[10] Furthermore, general claims in the literature suggest that this class of compounds is used in anticancer research.[16] Therefore, evaluating the cytotoxic potential of this compound against various cancer cell lines is a logical line of inquiry.

Proposed Experimental Workflows for Biological Activity Screening

A systematic, phased approach is essential for the efficient evaluation of a novel compound's biological activities. The following workflows outline the key experimental protocols for investigating the antimicrobial, anti-inflammatory, and cytotoxic potential of this compound.

Caption: A generalized workflow for the preliminary biological activity screening of a novel compound.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of clinically relevant bacteria and fungi.

Methodology: Broth Microdilution Method [5][16][17][18][19][20][21][22]

Step-by-Step Protocol:

-

Microorganism Preparation:

-

Culture representative strains of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans) in their respective optimal broth media to the logarithmic growth phase.

-

Standardize the microbial suspensions to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

-

Compound Dilution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a range of concentrations.

-

-

Inoculation:

-

Inoculate each well containing the diluted compound with the standardized microbial suspension.

-

-

Controls:

-

Include a positive control (microorganisms in broth without the compound), a negative control (broth only), and a vehicle control (microorganisms in broth with the highest concentration of the solvent used).

-

Use a known antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as a reference standard.

-

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

-

-

Data Analysis:

-

Determine the MIC as the lowest concentration of the compound that causes complete visual inhibition of microbial growth.

-

The optical density at 600 nm can also be measured using a microplate reader for a quantitative assessment.

-

Cytotoxicity Assessment

Objective: To evaluate the cytotoxic effect of this compound on mammalian cells and determine its half-maximal inhibitory concentration (IC50).

Methodology: MTT Assay [1][2][23][24]

Step-by-Step Protocol:

-

Cell Culture and Seeding:

-

Culture human cancer cell lines (e.g., HeLa - cervical cancer, A549 - lung cancer) and a non-cancerous human cell line (e.g., HEK293 - human embryonic kidney) in appropriate culture media.

-

Seed the cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the culture medium.

-

Replace the existing medium in the wells with the medium containing the various concentrations of the compound.

-

Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

-

Incubation:

-

Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

-

MTT Addition and Incubation:

-

Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours.[24]

-

-

Formazan Solubilization:

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Anti-inflammatory Activity Evaluation

Objective: To assess the ability of this compound to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology: Measurement of Nitric Oxide and Cytokines

Step-by-Step Protocol:

-

Cell Culture and Treatment:

-

Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS.

-

Seed the cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

-

-

Nitric Oxide (NO) Measurement (Griess Assay): [25][26][27][28]

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Incubate in the dark at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

-

-

Cytokine Measurement (ELISA): [3][29][30][31][32]

-

Use the collected cell culture supernatant to measure the concentration of a key pro-inflammatory cytokine, such as Interleukin-6 (IL-6), using a commercially available ELISA kit according to the manufacturer's instructions.

-

-

Cell Viability Check:

-

Perform a concurrent MTT assay on the treated cells to ensure that any observed reduction in inflammatory mediators is not due to cytotoxicity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of NO and IL-6 production compared to the LPS-stimulated vehicle control.

-

Determine the IC50 value for the inhibition of each mediator.

-

Visualizing Potential Mechanisms and Workflows

Postulated Mechanism of Antimicrobial Action

Caption: Reductive bioactivation of a nitroaromatic compound within a microbial cell.

Potential Modulation of the NF-κB Inflammatory Pathway

Caption: Potential points of inhibition in the canonical NF-κB signaling pathway.

Concluding Remarks and Future Directions

While this compound is currently valued for its role in the synthesis of Telmisartan, its chemical structure suggests a wider range of biological activities that warrant thorough investigation. The proposed experimental workflows provide a robust framework for a preliminary screening cascade to explore its antimicrobial, anti-inflammatory, and cytotoxic potential. Positive results from these in vitro assays would justify progression to more advanced studies, including mechanism of action elucidation, in vivo efficacy models, and structure-activity relationship (SAR) studies to optimize its therapeutic properties. The exploration of such "intermediate" compounds represents a promising and often overlooked avenue for the discovery of new therapeutic leads.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound | Premium Quality Chemical Manufacturer.

- BenchChem. (2025). A Technical Guide to the Biological Activities of Substituted Nitrobenzoates.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 18). The Chemical Synthesis of this compound: Processes and Applications.

- ResearchGate. (n.d.). 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation.

- ResearchGate. (2025, August 7). Improved method for synthesis of 4-butyrylamino-3-methyl-5-nitrobenzoate.

- National Institutes of Health. (2023, April 8). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis.

- Encyclopedia MDPI. (2021, April 1). Nitroaromatic Antibiotics.

- Benchchem. (n.d.). This compound | 152628-01-8.

- MDPI. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.

- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.

- BD Biosciences. (n.d.). Cytokine ELISA Protocol.

- ChemicalBook. (2025, August 20). This compound | 152628-01-8.

- PubMed. (n.d.). In vitro assays and techniques utilized in anticancer drug discovery.

- BOC Sciences. (n.d.). CAS 152628-01-8 4-Butyrylamino-3-methyl-5-nitrobenzoic Acid Methyl Ester.

- Scilit. (n.d.). 3‐Methyl‐4‐Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation.

- Abcam. (n.d.). MTT assay protocol.

- Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.

- Bowdish Lab. (2011, April 7). CYTOKINE ELISA.

- National Institutes of Health. (2024, November 7). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.

- ResearchGate. (n.d.). 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation.

- The World's Largest Collection of Open Access Research Papers. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria.

- National Institutes of Health. (n.d.). The Nuclear Factor NF-κB Pathway in Inflammation.

- Oxford Academic. (n.d.). Comparison of In Vitro Anticancer-Drug-Screening Data Generated With a Tetrazolium Assay Versus a Protein Assay Against a Diverse Panel of Human Tumor Cell Lines.

- National Institutes of Health. (n.d.). Sequential ELISA to profile multiple cytokines from small volumes.

- National Institutes of Health. (n.d.). Detection and Quantification of Cytokines and Other Biomarkers.

- SciSpace. (n.d.). NF-κB Signaling Pathway Diagram.

- Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test.

- PubMed Central. (2021, February 12). Nitroaromatic Antibiotics as Nitrogen Oxide Sources.

- Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol.

- ResearchGate. (n.d.). Simplified diagram depicting the two NF-κB signalling pathways. Both....

- BMG LABTECH. (2024, July 30). The minimum inhibitory concentration of antibiotics.

- Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.

- Benchchem. (2025). A Framework for the Biological Activity Screening of a Novel Compound.

- Cell Signaling Technology. (n.d.). NF-κB Signaling.

- ACS Omega. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.

- Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway.

- Encyclopedia.pub. (2022, June 14). Antimicrobial Activity of Nitroaromatic Derivatives.

- Benchchem. (n.d.). A Comprehensive Technical Guide to the Biological Activity Screening of a Novel Compound: The Case of Z118298144.

- R&D Systems. (n.d.). Nitric Oxide (NO2 /NO3 ) Assay.

- Sigma-Aldrich. (n.d.). Nitrite Assay Kit (Griess Reagent).

- Benchchem. (n.d.). A Comprehensive Technical Guide to the Biological Activity Screening of a Novel Compound: The Case of Z118298144.

- ResearchGate. (2013, February 5). Can any one suggest the exact protocol for NO assay using Griess reagent? Do I have to use colorless media for plating the cells?.

- MDPI. (n.d.). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay.

- Protocol Griess Test. (2019, December 8).

- ResearchGate. (2022, June 1). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.

- David Discovers Drug Discovery. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies.

Sources

- 1. static.igem.wiki [static.igem.wiki]

- 2. broadpharm.com [broadpharm.com]

- 3. Cytokine Elisa [bdbiosciences.com]

- 4. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models | springermedicine.com [springermedicine.com]

- 5. apec.org [apec.org]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. mdpi.com [mdpi.com]

- 9. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. woah.org [woah.org]

- 12. researchgate.net [researchgate.net]

- 13. scilit.com [scilit.com]

- 14. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]